

IUPAC name for 1,4-Diphenoxybenzene

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Compound of Interest

Compound Name: 1,4-Diphenoxybenzene

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An In-depth Technical Guide to **1,4-Diphenoxybenzene** for Researchers and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene, also known by its IUPAC name, is an aromatic ether characterized by a central benzene ring substituted with two phenoxy groups at the para positions.^[1] Its rigid, symmetrical structure and the presence of ether linkages bestow upon it unique chemical and physical properties, making it a compound of significant interest in materials science and organic synthesis. It serves as a crucial monomer or intermediate in the production of high-performance polymers and as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.^[1] This guide provides a comprehensive overview of **1,4-diphenoxybenzene**, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

1,4-Diphenoxybenzene is a white to light yellow crystalline solid at room temperature.^[1] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of **1,4-Diphenoxybenzene**

Property	Value	Reference(s)
IUPAC Name	1,4-diphenoxybenzene	[1][2][3]
Synonyms	p-Diphenoxybenzene, Hydroquinone diphenyl ether, 4-Phenoxydiphenyl oxide	[1][4][5]
CAS Number	3061-36-7	[1][3][6]
Molecular Formula	C ₁₈ H ₁₄ O ₂	[1][3][6]
Molecular Weight	262.31 g/mol	[1][5]
Appearance	White to light yellow crystalline solid/powder	[1]
Melting Point	68-78 °C	[1][3]
Boiling Point	~182 °C at 0.003 bar	[1]
Density	1.083 g/cm ³	[1]
Solubility	Insoluble in water; soluble in solvents like CDCl ₃ for NMR analysis.[1][6]	
InChI Key	UVGPELGZPWDFP- UHFFFAOYSA-N	[1][3]
Canonical SMILES	C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3	[1]

Synthesis and Manufacturing

The synthesis of diaryl ethers like **1,4-diphenoxybenzene** is most commonly achieved through cross-coupling reactions. The two primary methods employed are the Williamson ether synthesis and the Ullmann condensation.[5][7]

- **Williamson Ether Synthesis:** This method involves the reaction of a phenoxide with an aryl halide. For **1,4-diphenoxybenzene**, this would typically involve reacting the disodium salt of

hydroquinone with an activated aryl halide. However, the reaction with unactivated aryl halides can be challenging.^{[5][8]}

- Ullmann Condensation: This is a more traditional and robust method for diaryl ether synthesis, involving the copper-catalyzed reaction of a phenol with an aryl halide in the presence of a base.^{[7][9]} Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions.^[9]

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of **1,4-diphenoxybenzene** from hydroquinone and bromobenzene.

Reaction Scheme: $\text{HO-C}_6\text{H}_4\text{-OH} + 2 \text{C}_6\text{H}_5\text{Br} \xrightarrow{(\text{CuI}, \text{Base})} \text{C}_6\text{H}_5\text{O-C}_6\text{H}_4\text{-OC}_6\text{H}_5$

Materials and Reagents:

- Hydroquinone (1.0 eq)
- Bromobenzene (2.2 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel)

Procedure:

- **Reaction Setup:** To a dry three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
- **Solvent and Reagent Addition:** Under the inert atmosphere, add anhydrous DMF as the solvent, followed by bromobenzene (2.2 eq).
- **Reaction:** Heat the reaction mixture to 130-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (hydroquinone) is consumed (typically 12-24 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl and stir.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water, followed by brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like ethanol to obtain pure **1,4-diphenoxybenzene**.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1,4-diphenoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.^[1] Spectra are typically recorded in deuterated chloroform (CDCl_3).^[1]

Table 2: NMR Spectroscopic Data for **1,4-Diphenoxybenzene** in CDCl_3

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
^1H NMR	7.36 - 7.31	m	4H	Protons on terminal phenyl rings (ortho to oxygen)	[1]
	7.11 - 7.07	m	2H	Protons on terminal phenyl rings (para to oxygen)	[1]
	7.03 - 6.99	m	8H	Protons on central benzene ring & terminal phenyl rings (meta to oxygen)	[1]
^{13}C NMR	157.8	s	-	C-O (terminal phenyl rings)	[1]
	152.7	s	-	C-O (central benzene ring)	[1]
	129.7	s	-	CH (terminal phenyl rings)	[1]
	122.9	s	-	CH (terminal phenyl rings)	[1]
	120.4	s	-	CH (central benzene ring)	[1]
	118.3	s	-	CH (terminal phenyl rings)	[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1,4-diphenoxybenzene** is characterized by absorptions typical for aromatic ethers.

Table 3: Key IR Absorption Bands for **1,4-Diphenoxybenzene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100 - 3000	C-H Stretch	Aromatic
~1600 - 1450	C=C Stretch	Aromatic Ring
~1240 - 1200	C-O-C Stretch	Aryl Ether (Asymmetric)
~1050 - 1010	C-O-C Stretch	Aryl Ether (Symmetric)
~880 - 800	C-H Bend (Out-of-plane)	p-Disubstituted Benzene

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **1,4-diphenoxybenzene**, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 262, corresponding to its molecular weight. [\[4\]](#)

Applications in Research and Drug Development

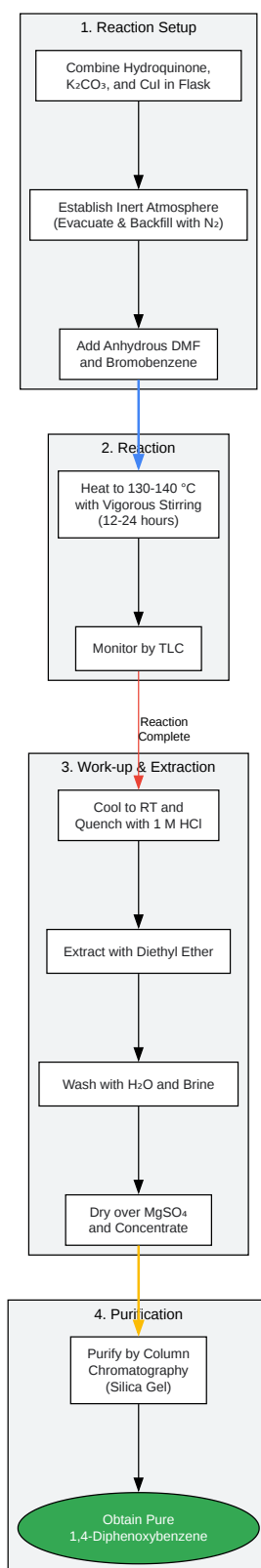
While direct applications as an active pharmaceutical ingredient (API) are not widely reported, **1,4-diphenoxybenzene** and its analogs are significant as intermediates and structural motifs in several areas of research and development.

- **High-Performance Polymers:** The rigid diaryl ether linkage is a key structural component in high-performance polymers like Polyether ether ketone (PEEK) and Polyether ketone ketone (PEKK).[\[1\]](#) These materials exhibit exceptional thermal stability and chemical resistance, making them valuable in aerospace, offshore drilling, and medical device applications.[\[1\]](#)

- Organic Synthesis Intermediate: The structure serves as a scaffold for the synthesis of more complex molecules.^[6] Its related compound, 1,4-dimethoxybenzene, is a well-established building block for various APIs, suggesting that **1,4-diphenoxybenzene** can be used in similar multi-step synthetic pathways where its specific steric and electronic properties are desired.^{[1][10]}
- Liquid Crystal Precursors: The rod-like, rigid structure of **1,4-diphenoxybenzene** makes it a potential precursor for the synthesis of liquid crystal materials.^[1]

Visualized Workflow: Synthesis of 1,4-Diphenoxybenzene

The following diagram illustrates the key stages in the laboratory synthesis of **1,4-diphenoxybenzene** via the Ullmann condensation, from reaction setup to final purification.



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